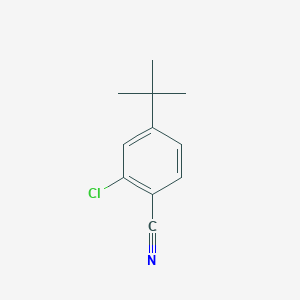

4-(tert-Butyl)-2-chlorobenzonitrile

Descripción

4-(tert-Butyl)-2-chlorobenzonitrile (C₁₁H₁₂ClN) is a benzonitrile derivative featuring a tert-butyl group at the para position and a chlorine substituent at the ortho position relative to the nitrile group. This compound is structurally significant due to its steric bulk (from the tert-butyl group) and electronic effects (from the electron-withdrawing chlorine and nitrile groups). It serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions involving nucleophilic aromatic substitution or metal-catalyzed coupling .

Propiedades

Número CAS |

67740-14-1 |

|---|---|

Fórmula molecular |

C11H12ClN |

Peso molecular |

193.67 g/mol |

Nombre IUPAC |

4-tert-butyl-2-chlorobenzonitrile |

InChI |

InChI=1S/C11H12ClN/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-6H,1-3H3 |

Clave InChI |

KRHLSNRCNAJQIM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)Cl |

SMILES canónico |

CC(C)(C)C1=CC(=C(C=C1)C#N)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

4-(tert-Butyl)-2-nitrobenzonitrile

- Structure : Nitro group replaces chlorine at the ortho position.

- Reactivity : The nitro group is a stronger electron-withdrawing group than chlorine, enhancing electrophilicity at the aromatic ring. This increases susceptibility to nucleophilic attack but reduces stability under basic conditions compared to the chloro analog .

- Applications : Primarily used in high-energy materials and dyes due to nitro group explosivity .

2-(4-tert-Butylphenyl)benzonitrile

- Structure : Biphenyl system with a tert-butyl group on the distal ring.

- Reactivity : The extended conjugation reduces ring strain but decreases electrophilicity compared to 4-(tert-Butyl)-2-chlorobenzonitrile. The biphenyl structure enhances thermal stability, making it suitable for polymer precursors .

2-Chlorobenzonitrile

- Structure : Lacks the tert-butyl group.

- Reactivity: Demonstrates higher reactivity in substitution reactions due to reduced steric hindrance. For example, treatment with LiBH₄NMe₂ yields 2-(dimethylamino)benzylamine (70% selectivity) via nucleophilic aromatic substitution .

- Applications : Used in agrochemicals (e.g., root growth stimulants) and as a volatile organic compound in plant-microbe interactions .

tert-Butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate

- Structure : Combines tert-butyl ester and chloro-substituted aniline.

- Activity : Exhibits anticonvulsant properties with an ED₅₀ of 106.34 mg/kg in mice. The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration .

- Comparison : 4-(tert-Butyl)-2-chlorobenzonitrile lacks the cyclohexenecarboxylate moiety, limiting direct biological activity but making it a versatile synthetic precursor .

4-(tert-Butyl)-2-chlorobenzonitrile

- Key Reactions: Suzuki-Miyaura coupling for biaryl synthesis. Buchwald-Hartwig amination to introduce amino groups .

- Yield : Typical yields in cross-coupling reactions exceed 70% due to favorable steric and electronic profiles .

4'-tert-Butyl-[1,1'-biphenyl]-2-carbonitrile

- Synthesis: Achieved via Ullmann coupling, with yields ~65%. The biphenyl system requires higher temperatures (120–150°C) compared to mono-aromatic analogs .

Physical and Spectral Properties

Industrial and Environmental Relevance

- 4-(tert-Butyl)-2-chlorobenzonitrile : Used in pharmaceutical synthesis (e.g., androgen receptor degraders) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.